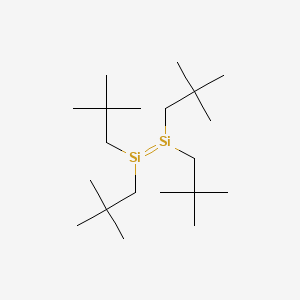
Tetrakis(2,2-dimethylpropyl)disilene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2,2-dimethylpropyl)disilene is a silicon-based compound characterized by a silicon-silicon double bond (Si=Si) and bulky substituents This compound is part of the disilene family, which has garnered significant interest due to its unique structural and electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(2,2-dimethylpropyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This process involves the reaction of 1,2-dichloro-1,1,2,2-tetrakis(2,2-dimethylpropyl)disilane with a reducing agent such as lithium naphthalenide . The reaction typically occurs under inert conditions to prevent oxidation and degradation of the disilene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(2,2-dimethylpropyl)disilene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen compounds.
Reduction: It can be reduced further to form silicon-hydrogen bonds.
Substitution: The bulky substituents can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or ozone.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as water, methanol, and methyllithium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silicon-oxygen compounds, while nucleophilic addition can result in the formation of silicon-carbon or silicon-oxygen bonds .
Applications De Recherche Scientifique
Tetrakis(2,2-dimethylpropyl)disilene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine:
Mécanisme D'action
The mechanism by which tetrakis(2,2-dimethylpropyl)disilene exerts its effects involves the reactivity of the silicon-silicon double bond. The Si=Si bond is highly reactive and can participate in various chemical reactions, including cycloaddition and nucleophilic addition . The bulky substituents provide steric protection, enhancing the stability of the compound and allowing it to participate in selective reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramesityldisilene: Another disilene compound with bulky mesityl groups.
Tetrakis(2,4,6-triisopropylphenyl)disilene: Known for its air stability and similar reactivity patterns.
Uniqueness
Tetrakis(2,2-dimethylpropyl)disilene is unique due to its specific substituents, which provide a balance between stability and reactivity. The 2,2-dimethylpropyl groups offer steric protection while allowing the Si=Si bond to participate in various chemical reactions.
Propriétés
Numéro CAS |
88652-71-5 |
|---|---|
Formule moléculaire |
C20H44Si2 |
Poids moléculaire |
340.7 g/mol |
Nom IUPAC |
bis(2,2-dimethylpropyl)silylidene-bis(2,2-dimethylpropyl)silane |
InChI |
InChI=1S/C20H44Si2/c1-17(2,3)13-21(14-18(4,5)6)22(15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3 |
Clé InChI |
PUIMUIAPYMMPJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C[Si](=[Si](CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


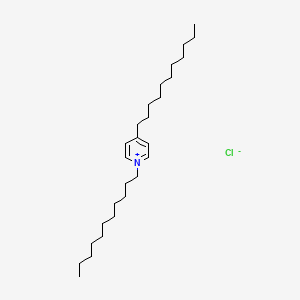

![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
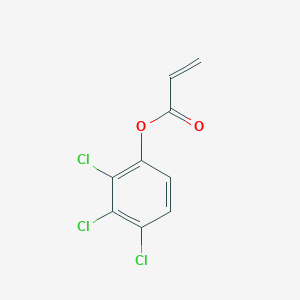
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

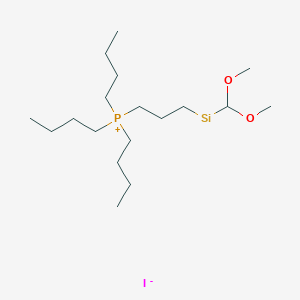
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
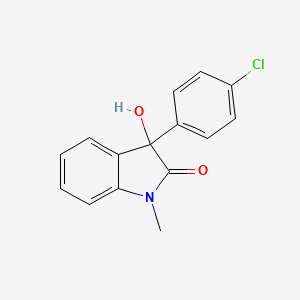
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
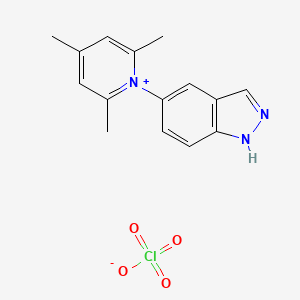
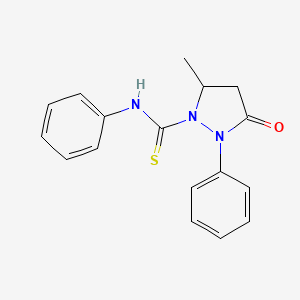
![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
